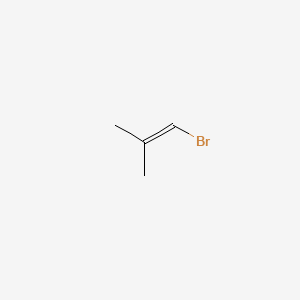

1-Bromo-2-methyl-1-propene

CAS No.: 3017-69-4

Cat. No.: VC1965868

Molecular Formula: C4H7B

Molecular Weight: 135 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3017-69-4 |

|---|---|

| Molecular Formula | C4H7B |

| Molecular Weight | 135 g/mol |

| IUPAC Name | 1-bromo-2-methylprop-1-ene |

| Standard InChI | InChI=1S/C4H7Br/c1-4(2)3-5/h3H,1-2H3 |

| Standard InChI Key | DEFNUDNHTUZJAL-UHFFFAOYSA-N |

| SMILES | CC(=CBr)C |

| Canonical SMILES | CC(=CBr)C |

Introduction

1-Bromo-2-methyl-1-propene (CAS 3017-69-4) is a brominated alkene with the molecular formula C₄H₇Br, serving as a versatile intermediate in organic synthesis and industrial applications. Its structure consists of a vinyl bromine group adjacent to a methyl-substituted carbon, enabling diverse reactivity patterns. Below is a comprehensive analysis of its properties, synthesis, reactivity, and applications, supported by data from peer-reviewed sources and industrial databases.

Synthesis and Production Methods

Laboratory Synthesis

1-Bromo-2-methyl-1-propene is synthesized via bromination of 2-methylpropene (isobutene) using bromine (Br₂) in carbon tetrachloride (CCl₄) at room temperature. The reaction follows an anti-Markovnikov addition mechanism:

Reaction:

C₄H₇CH₂ + Br₂ → C₄H₇Br + HBr

Conditions:

Industrial Production

Continuous flow processes enhance efficiency and purity:

| Parameter | Industrial Setting |

|---|---|

| Reactant Ratio | 1:1 (isobutene:Br₂) |

| Catalyst | None (radical-initiated) |

| By-Product Minimization | Distillation post-reaction |

Reactivity and Mechanisms

Nucleophilic Substitution

The bromine atom undergoes SN2 displacement with nucleophiles (e.g., OH⁻, RO⁻):

General Reaction:

C₄H₇Br + Nu⁻ → C₄H₇Nu + Br⁻

Key Reagents/Conditions:

-

Amines: NH₃ or primary/secondary amines in polar aprotic solvents

Example Product:

Reaction with NaOH yields 2-methyl-1-propenol.

Elimination Reactions

Dehydrohalogenation forms 2-methylpropene under basic conditions:

Reaction:

C₄H₇Br + Base → C₄H₆ + HBr

Optimal Conditions:

Thermodynamic Data:

ΔrH° = +75.3 kJ/mol (gas-phase elimination)

Applications in Organic Synthesis

Pharmaceutical and Agrochemical Intermediates

1-Bromo-2-methyl-1-propene serves as a precursor for:

-

Esters of 2,4-Dienoic Acids: Palladium-catalyzed coupling with methyl acrylate yields functionalized dienes .

-

A2-E Pigment Synthesis: Used in total synthesis pathways for ocular age-related pigments .

-

3-Nor-Geraniol Derivatives: Synthesis of modified terpenoids via Grignard reactions .

Polymer and Material Science

-

Monomer for Specialty Polymers: Copolymerization with olefins to create UV-resistant coatings .

-

Resin Precursors: Reacts with epoxides or anhydrides to form cross-linked resins.

| Hazard | Mitigation Strategy |

|---|---|

| Acute Irritation | PPE (gloves, goggles) |

| Chronic Toxicity | Ventilation systems |

| Fire Risk | Store below 46°C |

Storage Recommendations:

Research Findings and Case Studies

Palladium-Catalyzed Cross-Coupling

A zinc-mediated radical addition method enables fluorinated amine synthesis:

Reaction Conditions:

-

Catalyst: Pd₂(dba)₃ (2.6 mol%) + SPhos (5.2 mol%)

-

Reagents: Zn dust (3 equiv), 1-Bromo-2-methyl-1-propene (1.5 equiv)

Outcome: High regioselectivity for fluorinated amines.

Thermal Decomposition Analysis

GC-MS and DSC studies reveal:

Comparative Analysis with Structural Analogues

| Compound | Structure | Reactivity Differences |

|---|---|---|

| 2-Bromo-2-methylpropane | Br on tertiary carbon | Slower SN2 due to steric hindrance |

| 1-Bromo-2-methylpropane | Br on primary carbon | Faster elimination |

| 2-Methyl-1-propenyl bromide | Double bond position | Enhanced allylic bromide reactivity |

1-Bromo-2-methyl-1-propene’s vinyl bromide group facilitates both substitution and elimination, distinguishing it from alkyl bromides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume